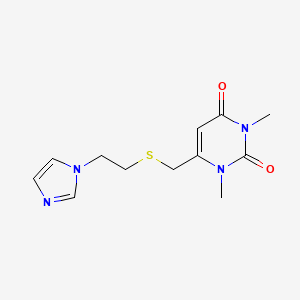
6-(2-Imidazol-1-ylethylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Imidazol-1-ylethylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrimidine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of 6-(2-Imidazol-1-ylethylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in various cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to reduce the production of pro-inflammatory cytokines, which are molecules involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-(2-Imidazol-1-ylethylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione in lab experiments is its potential as a selective inhibitor of certain enzymes. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Orientations Futures
There are several potential future directions for the study of 6-(2-Imidazol-1-ylethylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione. One direction is to investigate its potential as an anti-cancer agent in vivo. Another direction is to study its effects on other cellular processes, such as autophagy and cell cycle regulation. Additionally, there is potential for the development of new synthetic methods for the compound, which could lead to improved yields and purity.
Méthodes De Synthèse
The synthesis of 6-(2-Imidazol-1-ylethylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione has been achieved using different methods. One of the commonly used methods involves the reaction of 2,4-dichloro-6-methylpyrimidine with 2-imidazol-1-ylethylthiol in the presence of a base such as potassium carbonate. The reaction proceeds under reflux conditions in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
6-(2-Imidazol-1-ylethylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been investigated for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Propriétés
IUPAC Name |
6-(2-imidazol-1-ylethylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-14-10(7-11(17)15(2)12(14)18)8-19-6-5-16-4-3-13-9-16/h3-4,7,9H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLSKENVPPBUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)CSCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-1-[4-fluoro-2-(trifluoromethyl)benzoyl]piperidine-3-carboxamide](/img/structure/B7640546.png)
![N-[4-fluoro-2-(propan-2-ylamino)phenyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7640567.png)
![2-Propan-2-yl-5-[(3-thiophen-2-ylpyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7640570.png)
![N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-3-(triazol-1-yl)benzamide](/img/structure/B7640583.png)
![5-(furan-2-yl)-N-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7640588.png)
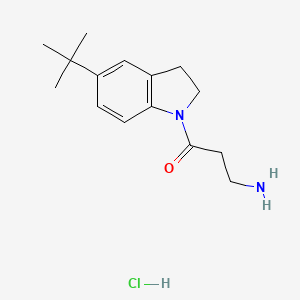
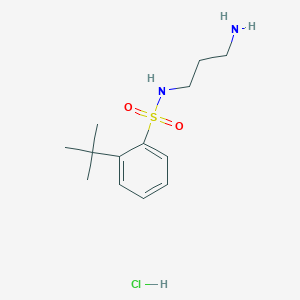
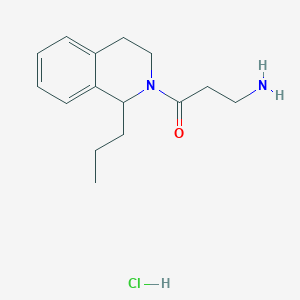
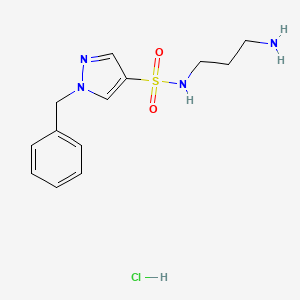
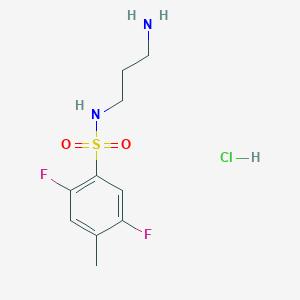
![N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide;hydrochloride](/img/structure/B7640640.png)

![6-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7640651.png)
